Methyl 3-chloro-2-nitrobenzoate
Overview
Description
Methyl 3-chloro-2-nitrobenzoate, also known as nitrochlorobenzoic acid methyl ester, is a common organic compound used in a variety of scientific research applications. It is a white solid with a melting point of 36-38°C and a boiling point of 115-117°C. It is soluble in water, alcohol, and ether, and insoluble in benzene. Methyl 3-chloro-2-nitrobenzoate is a chlorinated nitrobenzoic acid ester, and is often used as a reagent in organic synthesis.
Scientific Research Applications
Chemical Synthesis and Intermediate Applications :
- Methyl 3-chloro-2-nitrobenzoate is used in the synthesis of various chemical compounds. For instance, it was utilized as a starting material in the synthesis of chlorantraniliprole, a prominent insecticide (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010). This process involved several steps, including esterification, reduction, chlorination, and aminolysis.
- Additionally, it has been identified as a potential impurity in the drug substance Lenalidomide (Kishore Gaddam et al., 2020). This study developed and validated an HPLC method for detecting and quantifying this compound as an impurity.
Solubility and Physical Property Studies :
- Research on the solubility of 2-methyl-3-nitrobenzoic acid in various solvents like alcohol, alkyl ether, and alkyl acetate has been conducted (Erin Hart et al., 2017). These studies are crucial for understanding its behavior in different chemical environments and for its application in synthesis processes.
Cytotoxic Properties :
- A study on a silver(I) complex involving 5-chloro-2-nitrobenzoic acid revealed its high cytotoxic property to both normal and carcinoma cells (Nong Wang & Qi Shi, 2011). This kind of research is important for exploring potential therapeutic uses.
Environmental and Analytical Chemistry :
- In the context of environmental chemistry, 3-methyl-4-nitrophenol, a typical hydrolysate of the pesticide fenitrothion, was studied for its transformation into chloro-5-hydroxy-2-nitrobenzoic acid (H. Takanashi et al., 2012). Such studies are significant for understanding the environmental impact and transformation of chemicals.
Green Chemistry Approaches :
- Research on green chemistry approaches has led to the development of an environmental-friendly nitration process of methyl 3-methylbenzoate for synthesizing 5-methyl-2-nitrobenzoic acid (Wen-yi Mei et al., 2018). Such methodologies are crucial for sustainable chemical production.
properties
IUPAC Name |
methyl 3-chloro-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWUVGLVDQXCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479668 | |
Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-2-nitrobenzoate | |
CAS RN |
42087-81-0 | |
Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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